molecular formula C20H30N2O4S B2829495 1-(4-(3-Methoxypyrrolidin-1-yl)piperidin-1-yl)-3-(4-(methylsulfonyl)phenyl)propan-1-one CAS No. 2034610-77-8

1-(4-(3-Methoxypyrrolidin-1-yl)piperidin-1-yl)-3-(4-(methylsulfonyl)phenyl)propan-1-one

Cat. No.: B2829495
CAS No.: 2034610-77-8
M. Wt: 394.53
InChI Key: ZKIWVCOVMPFBKD-UHFFFAOYSA-N
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Description

1-(4-(3-Methoxypyrrolidin-1-yl)piperidin-1-yl)-3-(4-(methylsulfonyl)phenyl)propan-1-one is a useful research compound. Its molecular formula is C20H30N2O4S and its molecular weight is 394.53. The purity is usually 95%.
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Scientific Research Applications

Polymorphism Control and Solution Structure Monitoring

One application of similar compounds has been in controlling polymorphism and monitoring solution structures, as demonstrated by the development of ASP3026, a novel inhibitor of the fusion protein EML4-ALK. This research involved identifying stable polymorphs for solid formulations and investigating the influence of crystallization process parameters on nucleation. The study used in situ Raman spectroscopy to examine the relationship between polymorphs and solution structures before nucleation, offering insights into pharmaceutical process development (Takeguchi et al., 2015).

Synthesis of N-heterocycles

Another research application is in the synthesis of N-heterocycles, where the reaction of N-sulfonyl heterocyclic enamines under asymmetric epoxidation and dihydroxylation conditions leads to the formation of dihydroxypyrrolidines and piperidines. This demonstrates the compound's utility in generating diverse chemical structures with potential pharmacological activities (Sunose et al., 1998).

Serotonin 4 Receptor Agonists

Further, research into benzamide derivatives as selective serotonin 4 receptor agonists shows the compound's relevance in drug discovery. These derivatives have been synthesized and evaluated for their effects on gastrointestinal motility, revealing the potential of such compounds in developing novel prokinetic agents with reduced side effects (Sonda et al., 2004).

Antipsychotic Potential

The compound's framework has also been explored in the context of developing new classes of antipsychotics. For instance, 2-phenylpyrroles, as conformationally restricted benzamide analogues, were synthesized to maintain dopamine antagonistic activity. These studies highlight the compound's significance in synthesizing molecules with potential pharmacological benefits, specifically in treating psychiatric disorders (van Wijngaarden et al., 1987).

Properties

IUPAC Name

1-[4-(3-methoxypyrrolidin-1-yl)piperidin-1-yl]-3-(4-methylsulfonylphenyl)propan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H30N2O4S/c1-26-18-11-14-22(15-18)17-9-12-21(13-10-17)20(23)8-5-16-3-6-19(7-4-16)27(2,24)25/h3-4,6-7,17-18H,5,8-15H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZKIWVCOVMPFBKD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1CCN(C1)C2CCN(CC2)C(=O)CCC3=CC=C(C=C3)S(=O)(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H30N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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